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Compound of Interest

[4-(2-Methylimidazol-1-
Compound Name:
yl)phenyllmethanol

Cat. No.: B069914

An In-depth Technical Guide on the Theoretical and Computational Investigation of [4-(2-
Methylimidazol-1-yl)phenyllmethanol and its Analogs

Disclaimer: As of the latest literature surveys, specific theoretical and computational studies
exclusively focused on [4-(2-Methylimidazol-1-yl)phenyllmethanol are not readily available.
This guide has been constructed by leveraging methodologies and data from studies on
structurally analogous imidazole-containing compounds. The presented data and protocols are
representative of the computational approaches used for this class of molecules and are
intended to serve as a comprehensive framework for researchers, scientists, and drug
development professionals.

Introduction

Imidazole derivatives are a cornerstone in medicinal chemistry and materials science due to
their versatile coordination properties and diverse biological activities. The molecule [4-(2-
Methylimidazol-1-yl)phenyllmethanol combines the key structural features of a 2-substituted
imidazole ring linked to a phenylmethanol group, suggesting its potential as a bioactive agent
or a functional material. Theoretical and computational chemistry provide invaluable tools for
elucidating the electronic structure, reactivity, and potential biological interactions of such novel
compounds. This guide outlines the standard computational methodologies and expected
theoretical data for a comprehensive in-silico analysis of [4-(2-Methylimidazol-1-
yl)phenyl]lmethanol.
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Molecular Structure and Properties

Computational studies on imidazole derivatives typically commence with geometry optimization
and frequency calculations to determine the most stable conformation and to ensure that the
optimized structure corresponds to a true energy minimum. These calculations are fundamental
for subsequent analyses of the molecule's properties.

Optimized Molecular Geometry

The three-dimensional structure of [4-(2-Methylimidazol-1-yl)phenyllmethanol would be
optimized using Density Functional Theory (DFT), a widely used quantum chemical method.
The optimized geometry provides key structural parameters.

Table 1: Predicted Geometrical Parameters for [4-(2-Methylimidazol-1-yl)phenyllmethanol
(Analog-Based)

Parameter Bond/Angle Predicted Value
Bond Length C-N (imidazole) ~1.38 A

C=N (imidazole) ~1.32 A

C-C (phenyl) ~1.39 A

C-O (methanol) ~1.43 A

N-C (imidazole-phenyl) ~1.42 A

Dihedral Angle Imidazole-Phenyl ~35-45°

Spectroscopic Analysis (Theoretical)

Computational methods can predict various spectra, which are crucial for the characterization
of the synthesized compound.

Table 2: Predicted Spectroscopic Data for [4-(2-Methylimidazol-1-yl)phenylJmethanol
(Analog-Based)
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Predicted Wavenumber

Spectrum Key Vibrations / Shifts (cm~?*) | Chemical Shift
(ppm)

FT-IR O-H stretch (methanol) ~3400-3500

C-H stretch (aromatic) ~3000-3100

C=N stretch (imidazole) ~1600-1650

C-O stretch (methanol) ~1050-1150

1H-NMR -OH (methanol) ~4.5-5.5

-CHz- (methanol) ~4.6-4.8

Aromatic protons ~7.2-7.8

Imidazole protons ~7.0-7.5

Methyl protons ~2.3-2.5

B3C-NMR -CHz2- (methanol) ~60-65

Aromatic carbons ~120-140

Imidazole carbons ~120-145

Methyl carbon ~12-15

Quantum Chemical Descriptors and Reactivity

Frontier Molecular Orbital (FMO) analysis and Molecular Electrostatic Potential (MEP) maps
are standard computational tools to understand the reactivity and electronic properties of a
molecule.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital
(LUMO) are crucial for determining a molecule's electronic properties and reactivity. The energy
gap between HOMO and LUMO indicates the molecule's chemical stability.
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Table 3: Predicted Frontier Molecular Orbital Properties for [4-(2-Methylimidazol-1-
yl)phenyllmethanol (Analog-Based)

Parameter Value (eV)
HOMO Energy -6.0to -6.5
LUMO Energy -1.0to-1.5
HOMO-LUMO Gap 45t05.5

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution on the molecule,
indicating electrophilic and nucleophilic sites.

Experimental and Computational Protocols
Synthesis Protocol (Representative)

The synthesis of analogous imidazole derivatives often involves a multi-step process. A
plausible synthetic route for [4-(2-Methylimidazol-1-yl)phenyl]lmethanol is outlined below.

4-Bromobenzaldehyde
2-Methylimidazole

Ulimann Coupling

(Cul, L-proline, K2CO3, DMSO) [4-(2-Methylimidazol-1-yl)phenyl]methanol

Reduction Reduction of aldehyde
4-(2-Methylimidazol-1-yl)benzaldehyde H (NaBH4, Methanol) }—Y—>

Click to download full resolution via product page

Caption: A representative synthetic workflow for the target molecule.

Computational Methodology

All theoretical calculations would be performed using a quantum chemistry software package
like Gaussian.
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Geometry Optimization: The initial structure of the molecule is optimized using DFT with a
suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[1][2][3]

Frequency Calculations: Vibrational frequencies are calculated at the same level of theory to
confirm the optimized structure as a true minimum on the potential energy surface and to
predict the IR spectrum.

NMR Spectra Prediction: The Gauge-Including Atomic Orbital (GIAO) method is employed to
calculate the *H and 3C NMR chemical shifts.[4]

FMO and MEP Analysis: The energies of the HOMO and LUMO, as well as the MEP surface,
are generated from the optimized geometry.[1][4]

Solvation Effects: To simulate a more realistic environment, calculations can be repeated
using a continuum solvation model like the Polarizable Continuum Model (PCM).[4]
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Computational Workflow

Initial Molecular Structure

'

Geometry Optimization
(DFT/B3LYP/6-311++G(d,p))

'

Frequency Calculation

Y

'

Electronic Property Analysis
(HOMO, LUMO, MEP)

:

(IR, NMR)

Spectroscopic Predictions Solvation Modeling

(PCM)

'y

Final Data Analysis

Click to download full resolution via product page

Caption: A standard computational workflow for theoretical analysis.

Potential Biological Activity and Molecular Docking

Given the prevalence of imidazole derivatives in drug discovery, a key application of

computational studies is to predict potential biological targets through molecular docking.

Molecular Docking Protocol
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Target Selection: Based on the structural features of [4-(2-Methylimidazol-1-
yl)phenyllmethanol, potential protein targets such as kinases or enzymes involved in cell
signaling can be selected.

Protein and Ligand Preparation: The 3D structure of the target protein is obtained from the
Protein Data Bank (PDB). The ligand ([4-(2-Methylimidazol-1-yl)phenyl]methanol) is
prepared by optimizing its geometry and assigning appropriate charges.

Docking Simulation: A docking program (e.g., AutoDock Vina) is used to predict the binding
mode and affinity of the ligand to the active site of the protein.

Analysis of Interactions: The resulting docked poses are analyzed to identify key interactions
(e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein
residues.
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Molecular Docking Workflow

Select Protein Target (from PDB)

'

Prepare Protein
(Remove water, add hydrogens)

'

Define Binding Site

Prepare Ligand
(Optimize geometry, assign charges)

'

Run Docking Simulation

'

Analyze Binding Poses and Interactions

'

Predict Binding Affinity

Click to download full resolution via product page

Caption: A typical workflow for molecular docking studies.

Table 4: Representative Molecular Docking Results for an Analogous Imidazole Derivative with
a Kinase Target
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Parameter Value

Binding Affinity (kcal/mol) -7.0t0-9.0

Amino acids forming hydrogen bonds with the

Key Interacting Residues imidazole nitrogen and methanol hydroxyl

group.

] Hydrogen bonding, 1t-1t stacking with aromatic
Type of Interactions ] o ]
residues, hydrophobic interactions.

Conclusion

This technical guide provides a comprehensive overview of the theoretical and computational
methodologies that would be applied to study [4-(2-Methylimidazol-1-yl)phenylJmethanol. By
employing DFT calculations, spectroscopic predictions, and molecular docking, a thorough
understanding of the molecule's structural, electronic, and potential biological properties can be
achieved. The data and protocols presented, based on analogous compounds, serve as a
robust framework for guiding future experimental and in-silico research on this and related
imidazole derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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2-methylimidazol-1-yl-phenyl-methanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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